molecular formula C9H9N5O B2837957 N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide CAS No. 1448075-77-1

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide

Cat. No.: B2837957
CAS No.: 1448075-77-1
M. Wt: 203.205
InChI Key: WEEWKICQIWJXQO-UHFFFAOYSA-N
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Description

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and pyrimidine moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide typically involves the reaction of 4-chloropyrimidine with 1H-pyrazole under nucleophilic substitution conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines and pyrazoles, which can be further functionalized for specific applications.

Scientific Research Applications

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual pyrazole-pyrimidine structure allows for versatile modifications and applications in various research fields.

Properties

IUPAC Name

N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c1-7(15)13-8-5-9(11-6-10-8)14-4-2-3-12-14/h2-6H,1H3,(H,10,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEWKICQIWJXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=NC=N1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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